molecular formula C9H9N B1174719 (3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid CAS No. 151006-30-3

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid

Cat. No.: B1174719
CAS No.: 151006-30-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl)phosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9N. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Applications : A racemic isosteric phosphonate of this compound showed potent and selective in vitro activity against human cytomegalovirus (Chamberlain et al., 1994).

  • Inhibitors of Human Erythrocyte Purine Nucleoside Phosphorylase (PNPase) : Series of phosphonic acids, including this compound, were synthesized as inhibitors of PNPase, exhibiting potential for therapeutic applications (Kelley et al., 1995).

  • Phosphonate Analogs of Nucleotides : This compound has been involved in the synthesis of novel phosphonate analogs of nucleotides, contributing to the understanding of nucleotide chemistry and potential therapeutic applications (Brel, 2013).

  • Synthesis of Acyclic Nucleoside Phosphonates (ANPs) : The compound has been used in the synthesis of new symmetrical bis-phosphonates of acyclic nucleosides, aiding in the development of novel groups of ANPs (Vrbovská et al., 2006).

  • Probing Adenylyl Cyclases : A derivative of this compound was synthesized as a chemically and metabolically stable analog of ATP for studying the binding site and function of adenylyl cyclases, important for understanding cellular signaling mechanisms (Emmrich et al., 2010).

  • Synthesis of Cyclic Phosphonic Analogues : The compound has been involved in the synthesis of cyclic phosphonic analogues of chromone, contributing to the development of novel chemical classes (Elż and Slawomir, 1999).

  • Bypassing Intracellular Phosphorylation : It has been used in the synthesis of a 5′-Cphosphonate analog of an anti-HIV compound to bypass the critical initial intracellular phosphorylation (Nair and Sharma, 2003).

  • Antiviral Agents : Studies have shown its derivatives to have potent activity against herpesviruses and retroviruses, contributing to antiviral research (Duckworth et al., 1991).

  • Inhibition of T-lymphocytes : Some derivatives of this compound have been explored as T-cell selective, immunosuppressive agents with potential clinical utility in treating disorders involving pathogenic T-lymphocytes (Kelley et al., 1993).

  • Synthesis of Nucleotide Analogs : This compound has been used in synthesizing N9- and N7-[2-hydroxy-3-(phosphonomethoxy)-propyl] derivatives of N6-substituted adenines, contributing to the study of nucleotide analogs and their applications (Krečmerová et al., 2004).

Properties

IUPAC Name

[(3R)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-4-hydroxybutyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O6P/c11-10-13-8-7(9(17)14-10)12-4-15(8)5-21-6(3-16)1-2-22(18,19)20/h4,6,16H,1-3,5H2,(H2,18,19,20)(H3,11,13,14,17)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNXYSKNFUJRMI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CCP(=O)(O)O)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1CO[C@H](CCP(=O)(O)O)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151006-30-3
Record name Ganciclovir monophosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151006303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.